molecular formula C15H18N4O2S B14959778 3-(propanoylamino)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

3-(propanoylamino)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B14959778
M. Wt: 318.4 g/mol
InChI Key: DWTMGFRLLHJZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE is a synthetic organic compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE typically involves the reaction of 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole with 3-propanamidobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. Additionally, it can interact with cellular pathways involved in inflammation and cancer, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE is unique due to its specific combination of the thiadiazole ring and the propanamidobenzamide group.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

3-(propanoylamino)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H18N4O2S/c1-4-12(20)16-11-7-5-6-10(8-11)13(21)17-15-19-18-14(22-15)9(2)3/h5-9H,4H2,1-3H3,(H,16,20)(H,17,19,21)

InChI Key

DWTMGFRLLHJZBP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.